molecular formula C16H18N2 B1298146 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole CAS No. 95399-28-3

3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole

Cat. No.: B1298146
CAS No.: 95399-28-3
M. Wt: 238.33 g/mol
InChI Key: DVRSFBAQFCZILZ-UHFFFAOYSA-N
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Description

3-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole is a heterocyclic compound that combines the structural features of both indole and pyrrole rings. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The addition of a pyrrole moiety to the indole structure can enhance its biological properties and provide new avenues for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Oxo derivatives such as this compound-2,3-dione.

    Reduction: Reduced forms like 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indoline.

    Substitution: Halogenated or nitrated derivatives at the 3-position of the indole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole is unique due to its combined indole and pyrrole structure, which imparts distinct biological and chemical properties. This dual-ring system enhances its ability to interact with multiple biological targets, making it a versatile compound for research and therapeutic applications.

Properties

IUPAC Name

3-[2-(2,5-dimethylpyrrol-1-yl)ethyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-12-7-8-13(2)18(12)10-9-14-11-17-16-6-4-3-5-15(14)16/h3-8,11,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRSFBAQFCZILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCC2=CNC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354460
Record name 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95399-28-3
Record name 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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